

Application Notes and Protocols for IGF-1R Inhibitor-2

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Compound of Interest

Compound Name: IGF-1R inhibitor-2

Cat. No.: B15143452

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These application notes provide detailed protocols and technical information for the use of **IGF-1R inhibitor-2**, a potent and specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). This document is intended for researchers, scientists, and drug development professionals.

Product Information

Chemical Properties:

Property	Value	Reference
Chemical Name	2-fluoro-6-[[2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide	[1]
Molecular Formula	C24H24FN7O2	[2]
Molecular Weight	461.49 g/mol	[2]
CAS Number	1116236-15-7	[2]
Appearance	Light yellow to yellow solid	[2]
Purity	≥98% (HPLC)	

Solubility

IGF-1R inhibitor-2 exhibits solubility in various organic solvents. It is crucial to use high-purity, anhydrous solvents to ensure optimal solubility and stability of the compound.

Solubility Data:

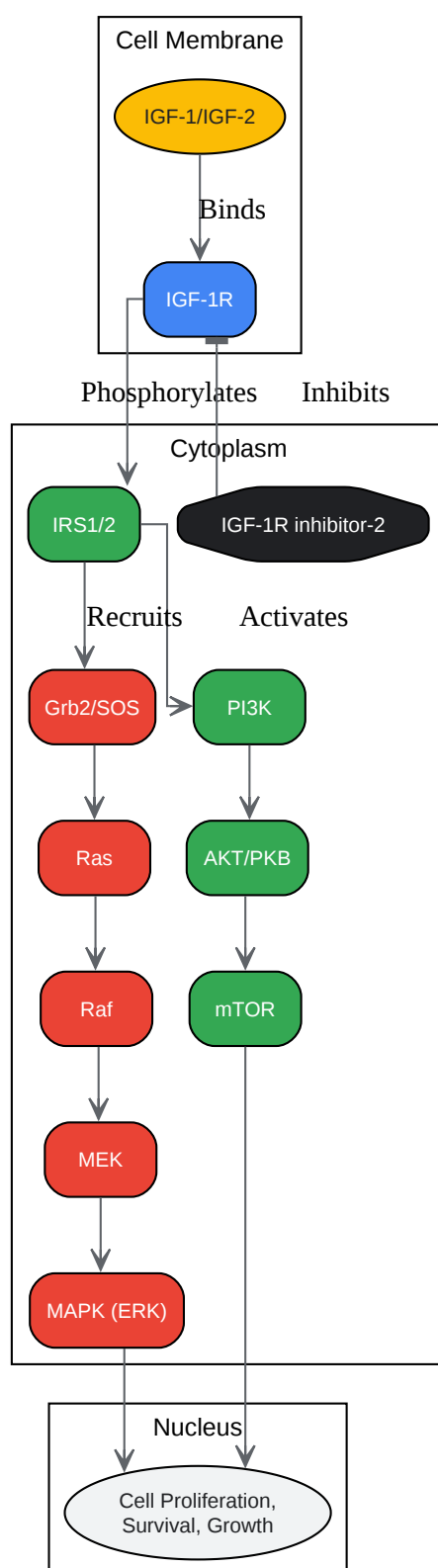
Solvent	Solubility	Concentration (Molar)	Special Conditions	Reference
DMSO	50 mg/mL	108.34 mM	Ultrasonic and warming to 80°C may be required. Use newly opened DMSO as it is hygroscopic.	[2]
DMSO	10 mM	-	-	[3]
Ethanol	3 mg/mL	-	-	[4]

Note: The solubility of **IGF-1R inhibitor-2** in aqueous buffers is limited. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium.

Mechanism of Action and Signaling Pathway

IGF-1R inhibitor-2 is an antagonist of the insulin-like growth factor-1 receptor.[1] The binding of ligands such as IGF-1 or IGF-2 to IGF-1R triggers the receptor's tyrosine kinase activity, leading to autophosphorylation and the activation of downstream signaling cascades.[5] These pathways, primarily the PI3K/AKT and Ras/MAPK pathways, are crucial for cell growth, proliferation, survival, and differentiation.[5][6] By blocking the IGF-1R, this inhibitor can reverse the transformed phenotype of tumor cells and make them more susceptible to apoptosis.[2]

IGF-1R Signaling Pathway:



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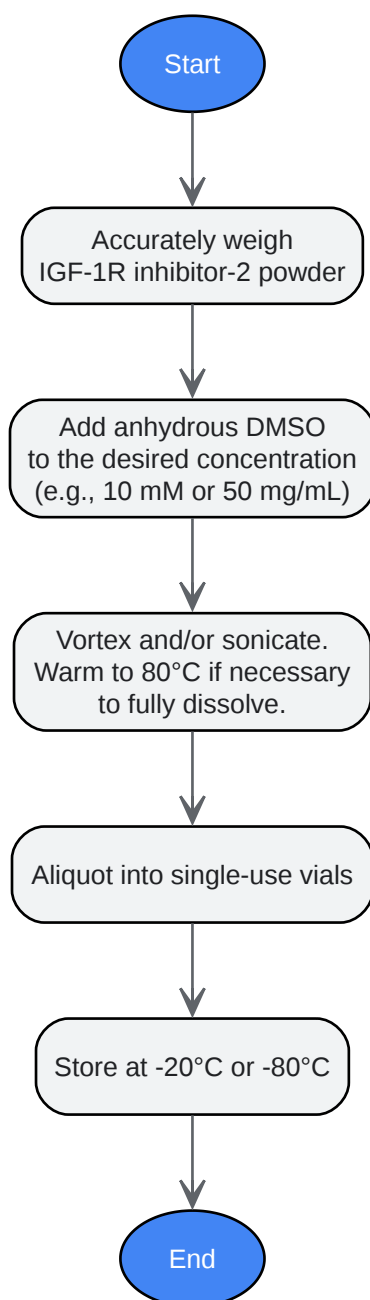
Caption: IGF-1R signaling and point of inhibition.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of **IGF-1R inhibitor-2** in anhydrous DMSO.

Workflow for Stock Solution Preparation:



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Caption: Workflow for preparing a stock solution.

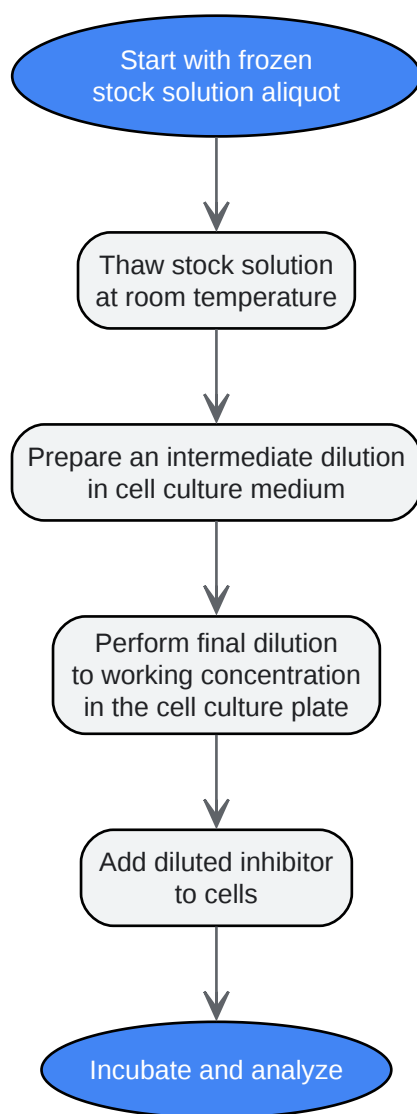
Detailed Protocol:

- Accurately weigh the desired amount of **IGF-1R inhibitor-2** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[\[2\]](#)[\[3\]](#)
- Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution or warm it to 80°C for a short period.[\[2\]](#)
- Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[2\]](#)

In Vitro Cell-Based Assays

For cell-based assays, the DMSO stock solution should be serially diluted to the final working concentration in the appropriate cell culture medium.

Workflow for In Vitro Dilution:



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Caption: Workflow for in vitro experiments.

Detailed Protocol:

- Thaw a single-use aliquot of the **IGF-1R inhibitor-2** DMSO stock solution at room temperature.
- Prepare an intermediate dilution of the stock solution in fresh, pre-warmed cell culture medium.

- Further dilute the intermediate solution to the final desired working concentration directly in the cell culture plates containing the cells.
- Ensure the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
- Incubate the cells with the inhibitor for the desired period before performing downstream analysis.

In Vivo Formulations

For animal studies, **IGF-1R inhibitor-2** can be formulated for oral or intraperitoneal administration. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.^[1]

Example In Vivo Formulation Protocol:

- Prepare a concentrated stock solution of the inhibitor in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 and mix until the solution is clear.
- Add Tween 80 and mix until the solution is clear.
- Add saline or ddH₂O to the final volume and mix thoroughly.
- The final solution should be prepared fresh before each administration.

Example Formulation Ratios (as a percentage of total volume):

Component	Percentage
DMSO	5-10%
PEG300	30-40%
Tween 80	5%
Saline/ddH ₂ O	45-60%

Storage and Stability

Proper storage of **IGF-1R inhibitor-2** is essential to maintain its activity.

Form	Storage Temperature	Stability	Reference
Solid Powder	-20°C	3 years	[1][2]
4°C	2 years	[1][2]	
In Solvent (DMSO)	-80°C	6 months	[1][2]
-20°C	1 month	[1][2]	

Note: Avoid repeated freeze-thaw cycles of the stock solution. The solid compound is stable at room temperature for short periods, such as during shipping.[1]

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